molecular formula C10H12N4 B13058463 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13058463
M. Wt: 188.23 g/mol
InChI Key: QVGGAVQSPCUXFN-UHFFFAOYSA-N
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Description

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a pyridin-4-ylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution at the 1-Position: The pyridin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative and a leaving group on the pyrazole ring.

    Methylation at the 5-Position: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-[(pyridin-4-yl)methyl]-1H-pyrazole: Similar structure but with an amino group instead of a methyl group.

    5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazole: Similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.

    1-[(Pyridin-4-yl)methyl]-1H-pyrazol-3-amine: Lacks the methyl group at the 5-position.

Uniqueness

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl group and the pyridin-4-ylmethyl group provides distinct steric and electronic properties that can be exploited in various applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-methyl-1-(pyridin-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-6-10(11)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

QVGGAVQSPCUXFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=NC=C2)N

Origin of Product

United States

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